2,2-Difluoro-3-(p-tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
2,2-Difluoro-3-(p-tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The incorporation of fluorine atoms and a p-tolyl group enhances the compound’s physicochemical properties, making it a potential candidate for various applications.
Preparation Methods
The synthesis of 2,2-Difluoro-3-(p-tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[1.1.1]pentane intermediates. These intermediates are often derived from [1.1.1]propellane, a highly strained and reactive molecule.
Functionalization: The p-tolyl group is introduced via a cross-coupling reaction, such as Suzuki or Stille coupling, using appropriate palladium catalysts.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields.
Chemical Reactions Analysis
2,2-Difluoro-3-(p-tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions:
Substitution: The fluorine atoms and the p-tolyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki, Stille, and Heck reactions, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Difluoro-3-(p-tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure and physicochemical properties make it a valuable scaffold for drug design.
Materials Science: The compound’s rigid and three-dimensional structure makes it suitable for use in the development of advanced materials, such as liquid crystals and molecular rotors.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions, particularly those involving fluorine-containing molecules.
Industrial Applications: The compound’s stability and reactivity make it a potential candidate for use in various industrial processes, including catalysis and polymerization.
Mechanism of Action
The mechanism by which 2,2-Difluoro-3-(p-tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is primarily related to its unique structure and the presence of fluorine atoms. The fluorine atoms can form strong hydrogen bonds and interact with various molecular targets, influencing the compound’s biological activity . The bicyclo[1.1.1]pentane core provides rigidity and stability, allowing the compound to interact with specific molecular pathways and targets .
Comparison with Similar Compounds
2,2-Difluoro-3-(p-tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared with other similar compounds, such as:
2,2-Difluorobicyclo[1.1.1]pentane-1-carboxylic acid: This compound lacks the p-tolyl group, making it less hydrophobic and potentially less bioactive.
3-(p-Tolyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound lacks the fluorine atoms, which may reduce its metabolic stability and biological activity.
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a phenyl group instead of a p-tolyl group, which may affect its hydrophobicity and interaction with biological targets.
The uniqueness of 2,2-Difluoro-3-(p-tolyl)bicyclo[111]pentane-1-carboxylic acid lies in the combination of the bicyclo[11
Properties
Molecular Formula |
C13H12F2O2 |
---|---|
Molecular Weight |
238.23 g/mol |
IUPAC Name |
2,2-difluoro-3-(4-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C13H12F2O2/c1-8-2-4-9(5-3-8)11-6-12(7-11,10(16)17)13(11,14)15/h2-5H,6-7H2,1H3,(H,16,17) |
InChI Key |
OUQQMZOASMPAJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC(C2)(C3(F)F)C(=O)O |
Origin of Product |
United States |
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